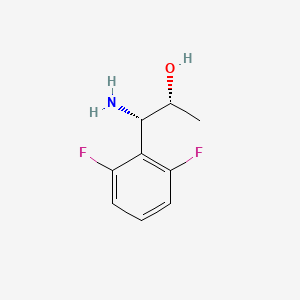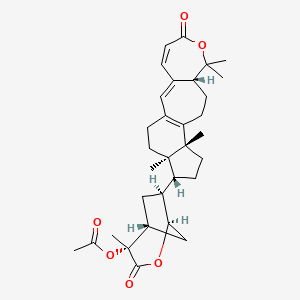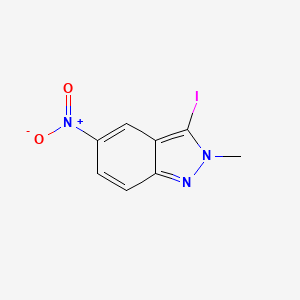
4-(Aminomethyl)benzenesulfonamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)benzenesulfonamide dihydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is known for its applications in various fields, including medicine and industrial chemistry. This compound is a derivative of benzenesulfonamide and is characterized by the presence of an aminomethyl group attached to the benzene ring.
Vorbereitungsmethoden
The synthesis of 4-(Aminomethyl)benzenesulfonamide dihydrochloride typically involves the following steps :
Starting Material: The process begins with N-benzylacetamide as the starting material.
Chlorosulfonation: N-benzylacetamide is reacted with chlorosulfonic acid at a controlled temperature to form 4-(acetamidomethyl)benzenesulfonyl chloride.
Ammonolysis: The sulfonyl chloride intermediate is then treated with ammonia to yield 4-(acetamidomethyl)benzenesulfonamide.
Hydrolysis: The final step involves hydrolyzing the acetamide group under basic conditions to obtain 4-(Aminomethyl)benzenesulfonamide. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Analyse Chemischer Reaktionen
4-(Aminomethyl)benzenesulfonamide dihydrochloride undergoes various chemical reactions, including :
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include chlorosulfonic acid, ammonia, and hydrochloric acid. The major products formed from these reactions are typically derivatives of benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)benzenesulfonamide dihydrochloride has several scientific research applications :
Medicine: It is used as an intermediate in the synthesis of sulfonamide-based drugs, which are known for their antibacterial properties. These drugs are effective against a wide range of bacterial infections, including those caused by Pseudomonas aeruginosa and Staphylococcus aureus.
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Biology: It is used in biochemical research to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)benzenesulfonamide dihydrochloride involves the inhibition of nucleic acid synthesis in bacteria . The compound targets enzymes involved in the synthesis of nucleotides, thereby preventing the replication and transcription of bacterial DNA. This leads to the inhibition of bacterial growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)benzenesulfonamide dihydrochloride is unique compared to other similar compounds due to its specific structure and functional groups . Similar compounds include:
Sulfamethoxazole: Another sulfonamide-based drug used to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamylon: A topical agent used for burn wounds.
These compounds share a common sulfonamide group but differ in their specific structures and applications.
Eigenschaften
Molekularformel |
C7H12Cl2N2O2S |
|---|---|
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
4-(aminomethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c8-5-6-1-3-7(4-2-6)12(9,10)11;;/h1-4H,5,8H2,(H2,9,10,11);2*1H |
InChI-Schlüssel |
WEICVMSGPGBGRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13029769.png)

![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13029786.png)



![3-Methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13029824.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)


![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
![tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B13029847.png)

